DNA methylation occurs mainly at the 5’-position of cytosine rings (5-methylcytosine) and occurs almost exclusively in CpG islands. Another epigenetic modification in DNA has been recently identified that involves hydroxymethylation of this same base (5-hydroxymethylcytosine), which potentially offers another level of transcriptional control. 5-(Hydroxymethyl)-2’-deoxycytidine is a modified pyrimidine that is capable of producing interstrand cross-links in double-stranded DNA and has been used to quantify DNA hydroxymethylation levels in biological samples.
5-Hydroxymethyldeoxycytidine monophosphate
CAS No.: 7226-77-9
Cat. No.: VC21139325
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7226-77-9 |
|---|---|
| Molecular Formula | C10H15N3O5 |
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one |
| Standard InChI | InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 |
| Standard InChI Key | HMUOMFLFUUHUPE-XLPZGREQSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O |
| SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O |
| Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Structure and Properties
5-Hydroxymethyldeoxycytidine monophosphate (hm-Dcmp) is a modified nucleotide with the molecular formula C10H15N3O5 and a molecular weight of 257.24 g/mol . Structurally, it consists of a cytosine base with a hydroxymethyl group at the 5-position, attached to a deoxyribose sugar and a phosphate group. This modification of the standard deoxycytidine nucleotide has significant implications for DNA structure and function.
The compound exhibits specific physical and chemical properties that distinguish it from other nucleotide derivatives. It has a melting point of approximately 205°C and possesses distinct solubility characteristics, being readily soluble in dimethylformamide (DMF) at 5 mg/ml, dimethyl sulfoxide (DMSO) at 20 mg/ml, and phosphate-buffered saline (PBS, pH 7.2) at 10 mg/ml . The predicted pKa value is approximately 13.47±0.10, indicating its acid-base properties in biological systems .
Structural Characteristics
The detailed structure of 5-hydroxymethyldeoxycytidine monophosphate includes several key components:
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A cytosine base modified with a hydroxymethyl group at the 5-position
-
A 2'-deoxyribose sugar connected to the cytosine base via an N-glycosidic bond
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A phosphate group attached to the 5' position of the deoxyribose
This structural configuration has been confirmed through crystallographic studies, with the Hermann-Mauguin space group symbol P 1 21 1 and a crystal structure displaying specific dimensions (a = 5.0110 Å, b = 13.010 Å, c = 8.9220 Å, with angles α = 90°, β = 93.150°, γ = 90°) .
Comparative Properties
Table 1. Comparative Properties of 5-Hydroxymethyldeoxycytidine Monophosphate and Related Compounds
| Property | 5-Hydroxymethyldeoxycytidine Monophosphate | 5-Methyl-2'-deoxycytidine-5'-monophosphate | Unmodified Deoxycytidine Monophosphate |
|---|---|---|---|
| Molecular Formula | C10H15N3O5 | C10H16N3O7P | C9H14N3O7P |
| Molecular Weight | 257.24 g/mol | Variable (dependent on counterion) | 333.20 g/mol |
| UV Absorption | λmax 274 nm in H2O | Similar to parent compound | λmax 271 nm in H2O |
| Biological Role | Epigenetic regulation, DNA demethylation intermediate | DNA methylation mark, gene silencing | Basic building block of DNA |
| Physical Form | White to light yellow powder/crystal | Powder | White powder |
The hydroxymethyl modification at the 5-position distinguishes this compound from regular deoxycytidine and influences its biological activities significantly, particularly in epigenetic processes .
Synthesis Methods
The synthesis of 5-hydroxymethyldeoxycytidine monophosphate and related compounds has evolved significantly, with researchers developing increasingly efficient methodologies. Current approaches typically involve multistep processes utilizing protected intermediates to achieve the desired product with high purity and yield.
Traditional Synthetic Routes
Early synthetic approaches to 5-hydroxymethyl-2′-deoxycytidine (5hmdC) derivatives typically started from either 2'-deoxyuridine (dU) or thymidine (dT), with subsequent modifications to introduce the hydroxymethyl group and necessary protections . These traditional methods often suffered from low yields or reaction inefficiencies at key steps, including the conversion to 5-hydroxymethyl-2'-deoxyuridine (5hmdU), various protection steps, and the critical C4-amination process .
Improved Synthesis Methods
Another notable approach involves the synthesis of 5hmdC triphosphate via fully protected 5hmdC phosphoropiperidate intermediate (compound 20), which employs benzyloxycarbonyl (Cbz) groups for protecting the 3'-OH and 4-NH2 positions with an impressive 84% yield at this step .
Phosphoramidite Synthesis for DNA Incorporation
Table 2. Comparison of Synthetic Routes for 5-Hydroxymethyl-2′-deoxycytidine Derivatives
The synthesis typically begins with protection of the sensitive hydroxyl groups using TBDMS or other protecting groups. For instance, one documented approach involves treating deoxythymidine with imidazole and TBDMSCl in dry DMF, resulting in a protected intermediate with an 86% yield .
Biological Significance
5-Hydroxymethyldeoxycytidine monophosphate and its derivatives play critical roles in epigenetic regulation and various biological processes. The compound's significance extends from fundamental cellular mechanisms to potential implications in disease development and treatment.
Role in DNA Methylation and Demethylation
5-Hydroxymethyl-2′-deoxycytidine (5hmdC) represents a key oxidative intermediate in the demethylation pathway of 5-methyl-2′-deoxycytidine (5mdC), a process mediated by ten-eleven translocation (TET) proteins in epigenetic regulation . The conversion of 5mdC to 5hmdC marks the first step in active DNA demethylation, a crucial mechanism for dynamic gene regulation.
The hydroxymethylation of cytosine bases provides an additional layer of epigenetic control beyond traditional cytosine methylation. While DNA methylation typically leads to gene silencing, hydroxymethylation appears to have more complex and context-dependent effects on gene expression .
Developmental and Physiological Roles
Research has established that 5hmdC plays pivotal roles in numerous crucial physiological processes, including:
The presence and distribution of 5hmdC within the genome vary significantly across different tissues and developmental stages, suggesting tissue-specific functions. Particularly high levels have been observed in brain tissues, indicating its importance in neurological development and function .
Implications in Disease
Alterations in 5hmdC levels have been associated with various pathological conditions, most notably cancer. Studies have reported abnormal patterns of DNA hydroxymethylation in multiple cancer types, suggesting its potential role as both a biomarker and a contributor to disease progression .
Additionally, dysregulation of the pathways involving 5hmdC may contribute to neurodegenerative disorders and other conditions characterized by abnormal epigenetic patterns .
Table 3. Biological Roles of 5-Hydroxymethyldeoxycytidine in Various Contexts
| Biological Context | Role of 5-Hydroxymethyldeoxycytidine | Significance |
|---|---|---|
| DNA Demethylation | Oxidative intermediate in TET-mediated demethylation | Facilitates active DNA demethylation and gene reactivation |
| Embryonic Development | Regulates gene expression patterns during development | Essential for proper embryogenesis and tissue differentiation |
| Neurodevelopment | Prevalent in neuronal cells, regulates neuronal gene expression | Critical for brain development and function |
| Cancer Biology | Often decreased in tumors; patterns altered in cancer | Potential biomarker and therapeutic target |
| Cellular Differentiation | Changes during cell lineage commitment | Guides cell fate determination |
Research Applications
The unique properties and biological significance of 5-hydroxymethyldeoxycytidine monophosphate have led to its extensive use in various research applications, particularly in the fields of epigenetics, molecular biology, and biomedicine.
Epigenetic Studies
5-(Hydroxymethyl)-2'-deoxycytidine has become an essential tool for investigating epigenetic modifications in genomic DNA. Researchers utilize synthetic 5hmdC-containing oligodeoxynucleotides (ODNs) to study the specific effects of hydroxymethylation on DNA structure, protein interactions, and gene expression . The development of efficient synthesis methods for 5hmdC phosphoramidite and triphosphate has significantly facilitated such studies by providing the necessary building blocks for the creation of custom DNA sequences containing this modification .
DNA Hydroxymethylation Analysis
The compound has been extensively used to quantify DNA hydroxymethylation levels in biological samples, providing valuable insights into the epigenetic states of cells and tissues under various conditions . Methods employing 5-hydroxymethyldeoxycytidine monophosphate as a standard have enabled researchers to accurately measure changes in hydroxymethylation patterns during development, disease progression, and in response to environmental factors .
Cross-linking Applications
One particularly interesting property of 5-(hydroxymethyl)-2'-deoxycytidine is its capability to produce interstrand cross-links in double-stranded DNA, which has significant implications for both research and potential therapeutic applications . This property can be exploited to study DNA structure and DNA-protein interactions, as well as for the development of novel DNA-targeting therapeutic agents.
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